BzNH-BS -

BzNH-BS

Catalog Number: EVT-15208538
CAS Number:
Molecular Formula: C35H54N4O9
Molecular Weight: 674.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BzNH-BS is classified as an organic compound and falls under the category of benzenoid compounds due to its structural features that include a benzene ring. It is primarily sourced from chemical suppliers that specialize in biochemical reagents and compounds for research purposes. The compound's classification is pivotal for understanding its potential interactions and applications in scientific research.

Synthesis Analysis

Methods of Synthesis

The synthesis of BzNH-BS involves several methods that focus on the formation of the key ligands and their subsequent coupling. One common approach includes the use of coupling reagents to facilitate the formation of amide bonds between the methyl-bestatin and benzoyl components.

Technical Details

  1. Reagents: Common reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC), which promote the formation of amide bonds.
  2. Reaction Conditions: Reactions are typically conducted under anhydrous conditions to prevent hydrolysis, often using solvents such as dimethylformamide or dichloromethane.
  3. Purification: Post-synthesis, purification methods such as column chromatography may be employed to isolate pure BzNH-BS from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of BzNH-BS can be represented by its chemical formula C35H54N4O9C_{35}H_{54}N_{4}O_{9}. The structure showcases a complex arrangement where the benzoyl-amide moiety is linked to methyl-bestatin.

Data

  • Molecular Weight: 674.82 g/mol
  • Functional Groups: The presence of amide linkages and aromatic rings significantly influences its reactivity and biological interactions.
Chemical Reactions Analysis

Reactions Involving BzNH-BS

BzNH-BS participates in various chemical reactions, primarily involving nucleophilic attacks on the carbonyl carbon of the amide bond, leading to hydrolysis or further derivatization.

Technical Details

  1. Hydrolysis: In aqueous environments, BzNH-BS can undergo hydrolysis, breaking down into its constituent ligands.
  2. Ligand Exchange: The compound may also engage in ligand exchange reactions, particularly in biological systems where it interacts with proteins or other biomolecules.
Mechanism of Action

BzNH-BS exerts its biological effects primarily through its interaction with cellular inhibitor of apoptosis protein 1. This interaction inhibits the protein's function, leading to increased apoptosis in cancer cells.

Process and Data

  1. Binding Affinity: Studies indicate that BzNH-BS has a high binding affinity for cellular inhibitor of apoptosis protein 1, promoting cell death pathways.
  2. Cellular Impact: By inhibiting this protein, BzNH-BS can enhance the efficacy of other chemotherapeutic agents, making it a valuable compound in cancer treatment strategies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Storage Conditions: Should be stored at -20°C as a powder for long-term stability; in solvent at -80°C for up to one year .

Chemical Properties

  • Solubility: Soluble in organic solvents but may have limited solubility in water due to its hydrophobic components.
  • Stability: Generally stable under recommended storage conditions but sensitive to moisture.
Applications

BzNH-BS has significant applications in scientific research, particularly within pharmacology and biochemistry:

  • Cancer Research: Used as a tool compound to study apoptosis mechanisms and develop new therapies targeting apoptotic pathways.
  • Drug Development: Investigated for potential use as an adjuvant therapy alongside conventional chemotherapeutics to enhance efficacy against resistant cancer types.
Introduction to BzNH-BS in Contemporary Research

Historical Context and Discovery of BzNH-BS in Apoptosis Regulation

The development of BzNH-BS stems from foundational research into Inhibitor of Apoptosis Proteins (IAPs) and their regulatory functions. Cellular IAP1 (cIAP1), a RING-domain ubiquitin ligase, gained recognition for its dual role in regulating cell death pathways (particularly NF-κB signaling) and modulating innate immune responses. Early pharmacological strategies targeting IAPs focused on SMAC mimetics – compounds mimicking the natural IAP antagonist Second Mitochondria-derived Activator of Caspases (SMAC). These molecules induced rapid auto-ubiquitination and degradation of cIAP1 but lacked versatility for targeting non-IAP proteins [2] [7].

BzNH-BS emerged as an evolution of these concepts through the innovative SNIPER platform. Unlike first-generation degraders, BzNH-BS incorporates methyl-bestatin (MeBS) as a high-affinity cIAP1 ligand chemically linked to a second targeting moiety. This architecture enables the compound to simultaneously engage cIAP1 and a target protein, forming a ternary complex that facilitates the transfer of ubiquitin onto the target. The discovery phase identified MeBS as optimal for cIAP1 binding and stabilization within the ubiquitination complex. While the precise date of BzNH-BS's first synthesis remains unspecified in available literature, its design principles align with advances in heterobifunctional degrader technology circa the late 2010s [2] [3] [7].

Structural and Functional Significance of Dual-Ligand Architecture

The molecular architecture of BzNH-BS exemplifies rational degredon design principles essential for effective proteolysis-targeting chimeras (PROTACs) and SNIPERs. Its structure integrates three critical elements:

  • cIAP1-Targeting Ligand: Methyl-bestatin (MeBS) serves as the E3 ubiquitin ligase-recruiting component. MeBS binds the BIR3 domain of cIAP1 with high specificity, positioning the ubiquitination machinery adjacent to the target protein.
  • Targeting Moiety: A benzoyl-amide group constitutes the second ligand, designed for interaction with specific proteins slated for degradation.
  • Chemical Linker: Polyethylene glycol (PEG)-based chains bridge the two ligands. The SMILES notation (NC@@HCC2=CC=CC=C2) reveals an ethylene glycol linker system of significant length, providing spatial flexibility crucial for ternary complex formation between cIAP1, BzNH-BS, and the target protein [2] [3] [7].

Table 1: Structural Components of BzNH-BS

ComponentChemical IdentityFunctionMolecular Features
cIAP1 LigandMethyl-bestatin (MeBS)Binds BIR3 domain of cIAP1Optimized for E3 ligase affinity and stability
Target LigandBenzoyl-amideBinds protein of interest (POI)Variable based on degradation target
LinkerPEG-based chainConnects ligands, enables ternary complex formationAdjustable length; influences degradation efficiency

Physicochemical properties further define its research utility:

  • Molecular Formula: C₃₅H₅₄N₄O₉
  • Molecular Weight: 674.82 g/mol
  • CAS Registry: 2443928-42-3
  • Purity Specifications: ≥98% purity for experimental use [2] [3] [7].

The linker length and composition significantly influence BzNH-BS's cellular permeability, solubility, and pharmacokinetic profile. While exact structure-activity relationship data remains limited in public literature, the ethylene glycol repeating units (evident in the SMILES string) suggest enhanced aqueous solubility compared to alkyl linkers, potentially improving cellular uptake for in vitro studies. This architecture positions BzNH-BS as a versatile scaffold where the benzoyl-amide moiety can be modified to target various proteins of interest without re-engineering the cIAP1-recruiting component [2] [7].

Role of BzNH-BS in Cellular Signaling Pathways: cIAP1 Targeting Mechanisms

BzNH-BS operates through a catalytic degradation mechanism dependent on the ubiquitin-proteasome system (UPS). Its mechanism unfolds through sequential steps:

  • Simultaneous Binding: BzNH-BS binds cIAP1 via its MeBS ligand while its benzoyl-amide group engages the target protein.
  • Ternary Complex Formation: The compound facilitates proximity between cIAP1 and the target protein, inducing a productive orientation for ubiquitin transfer.
  • Ubiquitination: cIAP1, functioning as an E3 ubiquitin ligase, mediates the transfer of ubiquitin molecules from an E2 conjugating enzyme onto lysine residues of the target protein.
  • Proteasomal Degradation: Polyubiquitinated target proteins are recognized and degraded by the 26S proteasome, freeing BzNH-BS for additional catalytic cycles [2] [7].

The engagement of cIAP1 offers distinct advantages within the TPD landscape. Unlike CRBN or VHL-based PROTACs, cIAP1-recruiting degraders like BzNH-BS exploit a pathway with intrinsic apoptotic relevance. cIAP1 normally regulates apoptosis by inhibiting caspase activation and modulating TNF receptor signaling complexes. BzNH-BS hijacks this machinery for targeted degradation. Furthermore, cIAP1 is often overexpressed in malignancies, potentially offering a tumor-selective advantage. However, this mechanism also presents challenges, as potent cIAP1 engagement can trigger its auto-ubiquitination and degradation, potentially depleting the very E3 ligase required for sustained target degradation [2] [7].

Table 2: Functional Characterization of BzNH-BS

Functional AspectMechanistic DetailBiological Consequence
Target EngagementBifunctional binding (cIAP1 + Target Protein)Induces proximity for ubiquitin transfer
UbiquitinationcIAP1-mediated polyubiquitination of lysines on target proteinTags target for proteasomal recognition
Degradation26S Proteasome processing of ubiquitinated targetIrreversible removal of target protein
Catalytic ActivityBzNH-BS recycling after target degradationSub-stoichiometric activity; sustained effect
Pathway CrosstalkPotential modulation of NF-κB and apoptotic pathways via cIAP1 engagementComplex signaling outcomes beyond target degradation

Research indicates BzNH-BS effectively degrades proteins when paired with appropriate target-binding ligands. Its efficacy hinges critically on the binding kinetics and affinity of both warheads and the stability of the induced ternary complex. The compound's PEG linker likely optimizes the distance and flexibility needed for efficient ubiquitin transfer. Nevertheless, the precise structural determinants governing efficient degradation for different target classes remain an active investigation area [2] [7].

Research Gaps and Unresolved Questions in BzNH-BS Applications

Despite its potential, BzNH-BS research faces significant unanswered questions and methodological challenges:

  • Target Scope Definition Gap: The spectrum of proteins effectively degradable using BzNH-BS remains poorly characterized. While its benzoyl-amide moiety is theoretically adaptable, empirical data validating degradation across diverse target classes (kinases, transcription factors, epigenetic regulators) is sparse. Key questions persist: Which target proteins form sufficiently stable ternary complexes with cIAP1 and BzNH-BS? How does target protein complex architecture influence degradation efficiency? [4] [8]

  • Tissue Distribution and Selectivity Gap: The pharmacokinetic properties and biodistribution of BzNH-BS and its analogs are largely unreported. Critical unknowns include its ability to penetrate cellular membranes efficiently in different tissues, potential off-target degradation effects in non-malignant cells, and whether tumor microenvironments (e.g., hypoxia, altered metabolism) influence its degradation efficacy. The impact of varying cIAP1 expression levels across tissues on BzNH-BS activity is also undetermined [4] [8].

  • Mechanistic Disagreement Gap: Conflicting hypotheses exist regarding the primary mechanism of cell death induced by successful target degradation via BzNH-BS. Is the effect solely attributable to the loss of the target protein's function? Or does concomitant cIAP1 engagement and potential depletion contribute significantly through intrinsic apoptotic pathway modulation? Disentangling these effects is crucial for understanding phenotypic outcomes [4] [8].

  • Comparative Methodology Gap: A systematic comparison with PROTACs recruiting other E3 ligases (e.g., CRBN, VHL) is lacking. Key parameters needing evaluation include degradation efficiency (DC₅₀, Dₘₐₓ), kinetics, catalytic efficiency, propensity to induce cIAP1 auto-degradation, and potential for acquired resistance mechanisms. Furthermore, the optimal linker chemistry and length for BzNH-BS analogs require more comprehensive structure-activity relationship studies [4] [8].

Addressing these gaps necessitates:

  • Developing robust assays for ternary complex formation kinetics and stability.
  • Conducting proteome-wide studies (e.g., ubiquitin proteomics, global proteomics) to map degradation specificity and off-targets.
  • Performing in vivo pharmacodynamic studies in relevant disease models beyond cell culture.
  • Exploring linker optimizations and alternative cIAP1 ligands to improve drug-like properties and degradation efficiency.

Closing these knowledge gaps will determine BzNH-BS's ultimate utility as a research tool and its potential translatability into a therapeutic strategy.

Properties

Product Name

BzNH-BS

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

Molecular Formula

C35H54N4O9

Molecular Weight

674.8 g/mol

InChI

InChI=1S/C35H54N4O9/c1-27(2)25-31(39-35(43)32(40)30(36)26-28-9-5-3-6-10-28)34(42)38-14-16-45-18-20-47-22-24-48-23-21-46-19-17-44-15-13-37-33(41)29-11-7-4-8-12-29/h3-12,27,30-32,40H,13-26,36H2,1-2H3,(H,37,41)(H,38,42)(H,39,43)/t30-,31+,32+/m1/s1

InChI Key

VJPDUUIEFZFXNO-RTOKGZNSSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)C(C(CC2=CC=CC=C2)N)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.